3,3,3-Trifluoro-l-alanine

描述

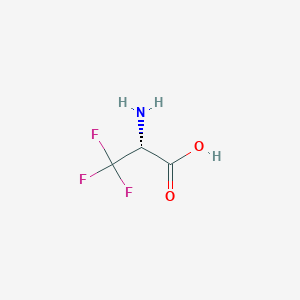

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2R)-2-amino-3,3,3-trifluoropropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4F3NO2/c4-3(5,6)1(7)2(8)9/h1H,7H2,(H,8,9)/t1-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMJQKIDUCWWIBW-PVQJCKRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)(C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H](C(=O)O)(C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40938535 | |

| Record name | 3,3,3-Trifluoroalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40938535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17463-43-3, 127127-25-7 | |

| Record name | 3,3,3-Trifluoroalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017463433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trifluoroalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127127257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3,3-Trifluoroalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40938535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIFLUOROALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NT6AV26MM7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3,3,3 Trifluoro L Alanine and Its Derivatives

Stereoselective and Asymmetric Synthesis Approaches

Achieving stereocontrol is paramount in the synthesis of chiral molecules like 3,3,3-Trifluoro-L-alanine. Asymmetric strategies are designed to selectively produce the desired L-enantiomer, often employing chiral auxiliaries, stereoselective reductions, catalysts, or enzymes to direct the stereochemical outcome.

Chiral Auxiliary-Based Syntheses

Chiral auxiliaries are recoverable compounds that are temporarily incorporated into a synthetic route to guide the formation of a new stereocenter. In the context of this compound synthesis, chiral sulfinimines have proven to be versatile intermediates. mdpi.com A common approach involves the Staudinger (aza-Wittig) reaction of a chiral N-sulfinyl iminophosphorane with ethyl trifluoropyruvate to form a highly electrophilic sulfinimine. mdpi.comresearchgate.net The chiral sulfinyl group, such as an N-p-toluenesulfinyl group, effectively directs subsequent nucleophilic additions or reductions to the C=N double bond. researchgate.netbioorganica.com.ua

The reaction of the chiral sulfinimine with various Grignard reagents allows for the synthesis of a range of α-trifluoromethyl α-amino acid derivatives with moderate to good stereoselectivity. researchgate.net After the key stereocenter-forming step, the sulfinyl auxiliary can be cleaved under mild acidic conditions to yield the free amino acid, and the auxiliary itself can often be recovered and recycled. mdpi.comresearchgate.net

Data sourced from a study on the stereoselective synthesis of non-racemic 3,3,3-trifluoroalanine. mdpi.com

Enantioselective Reduction Strategies

This approach is often coupled with the use of chiral auxiliaries. A key strategy involves the highly stereoselective reduction of a chiral sulfinimine derived from ethyl trifluoropyruvate. mdpi.com The choice of reducing agent is critical for achieving high diastereoselectivity. Reagents such as 9-Borabicyclo[3.3.1]nonane (9-BBN) and Diisobutylaluminium hydride (DIBAH) have been shown to reduce the sulfinimine intermediate with high levels of stereocontrol, favoring one diastereomer of the resulting sulfinamide. mdpi.comdntb.gov.ua

Following the reduction, the resulting diastereomeric sulfinamides are separated, and the desired diastereomer undergoes acidic hydrolysis to cleave the chiral auxiliary, affording the non-racemic 3,3,3-trifluoroalanine. mdpi.comdntb.gov.ua This enantiodivergent method allows for the synthesis of either the (R)- or (S)-enantiomer by selecting the appropriate enantiomer of the chiral auxiliary at the start of the synthesis. mdpi.com

Organocatalytic Methods

Organocatalysis, which uses small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. For the synthesis of α-(trifluoromethyl)-α-amino acids, impressive results have been achieved using organocatalytic versions of the Strecker reaction. researchgate.net Chiral thioureas and chiral Brønsted acids have been employed as effective organocatalysts. researchgate.net These catalysts activate the imines derived from esters of 3,3,3-trifluoropyruvic acid towards nucleophilic attack by a cyanide source, proceeding with high levels of stereocontrol to form α-aminonitriles, which are precursors to the final amino acids. researchgate.net

Enzymatic Synthesis Pathways

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, operating under mild conditions, can produce target compounds with high enantiomeric excess. nih.gov Several dehydrogenases have been identified that can catalyze the conversion of 3,3,3-trifluoropyruvate (F₃Pyr) into trifluoroalanine (B10777074). dtu.dkresearchgate.netbiorxiv.org

Specifically, alanine (B10760859) dehydrogenase from Vibrio proteolyticus and diaminopimelate dehydrogenase from Symbiobacterium thermophilum have been used for the in vitro production of fluorinated alanine enantiomers. nih.gov These enzymatic reactions require a cofactor, such as NAD(P)H, which is often regenerated in the reaction system to ensure high conversion rates. A common approach involves a cofactor recycling system using a formate (B1220265) dehydrogenase, which couples the oxidation of formate to the formation of NAD(P)H. nih.govdtu.dk This method has been shown to produce trifluorinated alanine with high yields and complete enantiomeric excess. researchgate.netbiorxiv.org

Table 2: Enzymatic Synthesis of Fluorinated Alanine Enantiomers

| Enzyme | Substrate | Product | Yield | Enantiomeric Excess |

|---|---|---|---|---|

| Alanine Dehydrogenase (V. proteolyticus) | 3-Fluoropyruvate | (R)-3-Fluoroalanine | >85% | Complete |

| Diaminopimelate Dehydrogenase (S. thermophilum) | 3-Fluoropyruvate | (S)-3-Fluoroalanine | >85% | Complete |

| Selected Dehydrogenases | Trifluoropyruvate | Trifluoroalanine | N/A | N/A |

Data highlights the capability of these enzymes to act on fluorinated substrates, including the successful conversion of trifluoropyruvate. dtu.dkresearchgate.netbiorxiv.org

Racemic Synthesis Routes

Racemic syntheses produce an equal mixture of both enantiomers (D and L forms) of the target molecule. These routes are often simpler and more direct than asymmetric methods. The resulting racemic mixture of 3,3,3-trifluoroalanine must then be separated into its constituent enantiomers through a process called resolution, such as chiral stationary phase high-performance liquid chromatography (HPLC). nih.govacs.org One reported synthesis involves the alkylation of a glycine-derived Schiff base with a suitable fluorine source, followed by deprotection to yield the racemic product. nih.gov

Palladium-Catalyzed Carbonylation Approaches

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis. While not a direct synthesis of this compound itself, palladium-catalyzed carbonylation provides a novel route to important derivatives, such as α-(trifluoromethyl)-β-lactams. nih.gov This approach involves a three-component coupling reaction between an aniline, 2-bromo-3,3,3-trifluoro-1-propene, and carbon monoxide. nih.gov

The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the trifluoromethylated propene, followed by CO insertion and nucleophilic attack by the aniline. nih.gov The final step is an intramolecular Michael addition to form the four-membered β-lactam ring. nih.gov The efficiency of this process is highly dependent on the choice of palladium precursor, ligand, and base. nih.gov

Table 3: Optimization of Palladium-Catalyzed Carbonylation for a β-Lactam Derivative

| Palladium Precursor (2 mol%) | Ligand (5 mol%) | Base (2.0 mmol) | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂ | PCy₃ | Na₂CO₃ | 45 |

| PdCl₂(PPh₃)₂ | PCy₃ | Na₂CO₃ | 35 |

| Pd(dba)₂ | Ruphos | NaHCO₃ | 75 |

| Pd(dba)₂ | Ruphos | Et₃N | 78 |

Data adapted from a study on the synthesis of α-trifluoromethyl-β-lactams. nih.gov

Biomimetic Transamination Methods

Biomimetic transamination provides a valuable pathway for the synthesis of fluorine-containing amines and amino acids by mimicking the biological process of converting α-keto acids into α-amino acids. researchgate.netresearchgate.net This process often involves a base-catalyzed 1,3-proton transfer within an azaallyllic anion intermediate. researchgate.netresearchgate.net For the synthesis of trifluoro-alanine, this approach typically starts with a fluorinated carbonyl compound. researchgate.net

The general strategy involves the reaction of a fluorinated keto-ester with an amine source, followed by an isomerization step that mimics the biochemical interconversion of pyridoxal (B1214274) and pyridoxamine. researchgate.net The presence of the electron-withdrawing trifluoromethyl group can significantly influence the equilibrium and drive the reaction toward the desired amino acid product. researchgate.net The process is valued for its potential to proceed under mild, metal-free conditions. researchgate.net Enzymatic methods using dehydrogenases have also proven effective for converting trifluoropyruvate into trifluoroalanine, representing a key example of fluorine biocatalysis. researchgate.netdtu.dknih.gov

| Method | Key Reagents/Enzymes | Substrate | Key Transformation | Reference |

|---|---|---|---|---|

| Chemical Biomimetic Approach | Amine source (e.g., benzylamine), Base (e.g., Triethylamine) | Fluorinated α-keto esters (e.g., Ethyl trifluoropyruvate) | Base-catalyzed 1,3-proton shift in an azomethine intermediate | researchgate.netresearchgate.net |

| Enzymatic Reductive Amination | Alanine Dehydrogenase (e.g., VpALD), Diaminopimelate Dehydrogenase (e.g., StDAPDH) | Trifluoropyruvate | Enzyme-catalyzed conversion of a keto acid to an amino acid | researchgate.netdtu.dknih.gov |

Nucleophilic Attack and Rearrangement Strategies

A highly stereoselective synthesis of non-racemic 3,3,3-trifluoroalanine can be achieved through strategies centered on nucleophilic attack on a chiral sulfinimine. mdpi.com This methodology begins with the condensation of ethyl trifluoropyruvate with a chiral sulfinamide to form the corresponding sulfinimine. mdpi.com

The key step involves the diastereoselective reduction of this chiral sulfinimine. A nucleophilic hydride reagent, such as 9-borabicyclo[3.3.1]nonane (9-BBN) or diisobutylaluminium hydride (DIBAH), attacks the imine carbon. mdpi.com This reduction yields a diastereomeric mixture of sulfinamides. Subsequent acidic hydrolysis of the sulfinamide intermediates cleaves the nitrogen-sulfur bond to afford the free amino acid, 3,3,3-trifluoroalanine. mdpi.com The choice of reducing agent and the chirality of the initial sulfinamide dictate the stereochemistry of the final product, allowing for an enantiodivergent synthesis. mdpi.com

| Strategy | Starting Materials | Key Reagent | Intermediate | Final Step | Reference |

|---|---|---|---|---|---|

| Stereoselective Reduction of a Chiral Sulfinimine | Ethyl trifluoropyruvate, Chiral (S)- or (R)-p-toluenesulfinamide | 9-BBN or DIBAH (Nucleophilic Hydride) | Diastereomeric sulfinamides | Acidic Hydrolysis (e.g., HCl) | mdpi.com |

Preparation of Labeled this compound for Research (e.g., 18F, 19F)

Isotopically labeled compounds are essential tools in various research applications, including in vivo imaging with Positron Emission Tomography (PET) and Nuclear Magnetic Resonance (NMR) studies. wikipedia.orgresearchgate.netmedchemexpress.com The synthesis of 18F-labeled 3,3,3-trifluoro-D-alanine (d-[18F]-CF3-ala) has been developed for imaging bacterial infections. nih.govacs.org

The radiosynthesis of d-[18F]-CF3-ala is accomplished through a nucleophilic substitution reaction. nih.govacs.org The process starts with a protected glycine-derived Schiff base, which is alkylated to install a -CF2Br group. This bromo-precursor is then reacted with [18F]fluoride, typically activated by a potassium/Kryptofix 2.2.2 (K222) complex, to displace the bromine and form the [18F]trifluoromethyl group. nih.govacs.org Following the fluorination step, deprotection of the intermediate and chiral HPLC purification are performed to isolate the desired D-enantiomer with high radiochemical purity (RCP) and enantiomeric excess (%ee). nih.govacs.org The stable isotope, 19F-labeled 3,3,3-trifluoro-D-alanine, is also utilized in related research to assess stability and biological activity without the radioactive component. nih.govacs.org

| Isotope | Precursor | Labeling Reagent | Key Reaction | Outcome/Yield | Reference |

|---|---|---|---|---|---|

| 18F | Schiff-base protected -CF2Br alanine analog | K222/K[18F] | Nucleophilic [18F]fluoride substitution | 36.3 ± 5.1% Radiochemical Yield (decay corrected), >90% ee | nih.govacs.org |

| 19F | (Not detailed in search results) | (Not detailed in search results) | Used as a stable analog for biological and stability studies | Stable in human and mouse serum | nih.govacs.org |

Derivatization and Analogues of 3,3,3 Trifluoro L Alanine for Research Applications

Synthesis of Protected Forms for Peptide Synthesis

The incorporation of 3,3,3-trifluoro-L-alanine into peptides using solid-phase peptide synthesis (SPPS) necessitates the protection of its α-amino group to prevent unwanted side reactions. The two most common protecting groups in modern peptide chemistry are the base-labile fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butoxycarbonyl (Boc) group.

The synthesis of N-protected amino acids typically involves the reaction of the free amino acid with a reagent that introduces the protecting group under basic conditions. For instance, the Fmoc group is commonly introduced using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base like sodium carbonate. A general procedure for the Fmoc protection of L-alanine has been reported with a high yield of 99%. chemicalbook.com In this method, L-alanine is dissolved in a mixed solvent system of water and dioxane with sodium carbonate, to which Fmoc-OSu is added. The mixture is stirred for an extended period, followed by an extractive workup and acidification to yield the desired Fmoc-L-alanine. chemicalbook.com

However, the strong electron-withdrawing nature of the trifluoromethyl group in this compound can reduce the nucleophilicity of the α-amino group, making the peptide coupling step more challenging. researchgate.net This decreased reactivity may necessitate the use of more powerful coupling reagents or alternative strategies to achieve efficient peptide bond formation. One such strategy involves the use of highly reactive amino acid chlorides. researchgate.net

Below is a representative table outlining the synthesis of a protected form of L-alanine, which serves as a model for the protection of this compound.

| Protecting Group | Reagent | Base | Solvent | Reaction Time | Yield | Reference |

| Fmoc | Fmoc-OSu | Na₂CO₃ | Water/Dioxane | 18 hours | 99% | chemicalbook.com |

Development of Conjugates and Bioconjugation Strategies

The development of conjugates of this compound is a key strategy for creating targeted imaging agents and other research tools. Bioconjugation involves linking the amino acid, often as part of a peptide, to a larger molecule such as a protein, a fluorescent dye, or a radiolabel.

A significant application of 3,3,3-trifluoro-alanine conjugates is in the field of medical imaging, particularly Positron Emission Tomography (PET). For example, a fluorine-18 (B77423) labeled analogue of D-alanine, [¹⁸F]3,3,3-trifluoro-D-alanine, has been developed as a tracer for imaging bacterial infections. nih.govacs.org This tracer is incorporated into the peptidoglycan of the bacterial cell wall, allowing for the specific visualization of bacterial presence. nih.govacs.org The radiosynthesis of this tracer involves the nucleophilic substitution of a bromo-precursor with [¹⁸F]fluoride, followed by deprotection and chiral separation to obtain the desired D-isomer. nih.govacs.org While this example uses the D-isomer, the underlying principles of radiolabeling and conjugation are applicable to the L-isomer for different biological targets.

The stability of the trifluoromethyl group is a key advantage in such applications, as defluorination of other fluorinated amino acid analogues can be a concern in vivo. nih.govacs.org The development of such radiolabeled conjugates provides a powerful tool for non-invasive imaging and diagnosis.

| Conjugate Type | Application | Bioconjugation Strategy | Key Features | Reference |

| [¹⁸F]3,3,3-trifluoro-D-alanine | PET imaging of bacterial infections | Nucleophilic [¹⁸F]fluorination of a precursor | Targets bacterial cell wall synthesis; Stable trifluoromethyl group | nih.govacs.org |

Rational Design of Fluorinated Amino Acid Analogues for Specific Research Probes

The rational design of analogues based on this compound allows for the fine-tuning of molecular properties for specific research purposes. The trifluoromethyl group offers a unique combination of steric bulk, similar to an isopropyl group, and high electronegativity, which can influence peptide conformation, stability, and interactions with biological targets. nih.gov

One of the most prominent applications of fluorinated amino acids is in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹⁹F nucleus is highly sensitive for NMR, and its near-absence in biological systems provides a background-free signal. By incorporating this compound or its analogues into a peptide or protein, the trifluoromethyl group acts as a sensitive probe to report on the local chemical environment, protein folding, and ligand binding. nih.gov The design of such probes can be guided by computational modeling to position the ¹⁹F label in a region of interest.

Furthermore, analogues of this compound can be designed as enzyme inhibitors. For instance, alanine (B10760859) racemase is a bacterial enzyme that is a target for antibacterial drug development. tandfonline.comnih.gov Analogues of alanine, including fluorinated versions, can be rationally designed to bind to the active site of this enzyme and inhibit its function. The strong electron-withdrawing effect of the trifluoromethyl group can influence the binding affinity and the mechanism of inhibition.

The design of such analogues often involves considering the following principles:

Steric and Electronic Effects : The size and electronegativity of the trifluoromethyl group can be used to modulate binding affinity and specificity to a biological target.

Metabolic Stability : The C-F bond is very strong, making trifluoromethylated compounds often more resistant to metabolic degradation. acs.org

¹⁹F NMR Reporter : The trifluoromethyl group provides a single, strong signal in ¹⁹F NMR, making it an excellent reporter group. nih.gov

The rational design of such probes is a powerful approach in chemical biology and drug discovery, enabling the study of complex biological processes with high precision.

Incorporation into Biomolecules for Structural and Functional Studies

Chemical Peptide Synthesis (SPPS and Solution Phase) with 3,3,3-Trifluoro-L-alanine

The chemical synthesis of peptides containing this compound can be achieved through both solid-phase peptide synthesis (SPPS) and traditional solution-phase methods. scientificlabs.co.uksigmaaldrich.com SPPS is the most common approach for peptide assembly, involving the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin support. uci.edupeptide.comyoutube.com Each cycle of addition consists of deprotecting the N-terminal amine of the resin-bound peptide and then coupling the next activated amino acid. youtube.com Solution-phase synthesis, while less common for long peptides, remains valuable for the synthesis of short peptide fragments and for specific coupling reactions that are inefficient on a solid support. sigmaaldrich.com

Challenges and Solutions in Incorporation Efficiency

A significant challenge in the incorporation of α-trifluoromethyl amino acids like TFAla is the reduced nucleophilicity of their α-amino group. nih.gov The strong electron-withdrawing nature of the adjacent trifluoromethyl group deactivates the nitrogen atom, making the formation of a peptide bond (acylation) difficult under standard coupling conditions. nih.gov This can lead to low coupling yields and incomplete reactions during SPPS.

To overcome this hurdle, a "dipeptide building block" strategy has been developed. nih.gov This approach involves performing the challenging coupling reaction in the solution phase, where reaction conditions can be more stringently controlled. In this method, the TFAla is first coupled to another amino acid to form a dipeptide. This difficult coupling is achieved in solution using highly reactive acylating agents, such as amino acid chlorides or mixed anhydrides, to effectively acylate the deactivated nitrogen of TFAla. Once formed, this fluorinated dipeptide, with a reactive N-terminus from the other amino acid, can be readily purified and used as a building block in standard Fmoc-based SPPS protocols with high efficiency. nih.gov This strategy effectively bypasses the problem of inefficient coupling on the solid phase.

Another general challenge in SPPS is the potential for trifluoroacetylation of the peptide's N-terminus, a side reaction caused by the use of trifluoroacetic acid (TFA) for cleaving the completed peptide from the resin. youtube.comresearchgate.net This can be mitigated by using optimized cleavage cocktails and purification methods.

Site-Specific Introduction into Peptides

Site-specific introduction of this compound into a desired position within a peptide sequence is inherently achieved through the stepwise nature of chemical synthesis.

Solid-Phase Peptide Synthesis (SPPS): The core principle of SPPS is the sequential addition of amino acids in a predefined order. youtube.com To incorporate TFAla at a specific site, the corresponding dipeptide building block (as described in 4.1.1) is simply introduced at the appropriate cycle of the synthesis. nih.gov The use of orthogonal protecting groups, such as the N-terminal Fmoc group and various side-chain protecting groups, ensures that the coupling occurs only at the intended N-terminal position of the growing peptide chain.

Enzymatic Solution-Phase Synthesis: An alternative method for site-specific incorporation involves the use of proteases as catalysts. nih.gov A methodology utilizing enzymes like trypsin and α-chymotrypsin has been developed to catalyze the formation of a peptide bond involving α-trifluoromethyl amino acids. This chemoenzymatic approach allows for the specific incorporation of analogs like TFAla into the P1 position of a peptide sequence under controlled, aqueous conditions. nih.gov

Ribosomal and Biosynthetic Incorporation into Proteins

The cellular protein synthesis machinery can also be harnessed to incorporate this compound into proteins. This is typically achieved by "reprogramming" the genetic code, where a codon is reassigned from its canonical amino acid to the unnatural analog. A key requirement for this process is an aminoacyl-tRNA synthetase (aaRS) that can specifically charge TFAla onto a transfer RNA (tRNA), which then delivers it to the ribosome for incorporation. nih.gov Evidence that bacterial systems can process TFAla comes from studies showing that the D-enantiomer, 3,3,3-trifluoro-D-alanine, is robustly incorporated into the peptidoglycan of Escherichia coli. nih.gov

Use of Auxotrophic Strains

One strategy for promoting the incorporation of amino acid analogs is the use of auxotrophic host strains. An auxotroph is an organism that has lost the ability to synthesize a particular essential compound, such as an amino acid, and must obtain it from the environment. E. coli strains that are auxotrophic for L-alanine have been developed by knocking out the genes for the transaminases responsible for its synthesis. nih.govresearchgate.net

In practice, an L-alanine auxotrophic E. coli strain is grown in a minimal medium where L-alanine concentration is depleted. The cells are then supplemented with this compound. Under these starvation conditions, the cellular machinery may incorporate the supplied analog in place of the canonical amino acid, allowing for the residue-specific replacement of most L-alanine residues with TFAla throughout the proteome.

Cell-Free Protein Synthesis Systems

Cell-free protein synthesis (CFPS) systems provide a powerful platform for incorporating unnatural amino acids into proteins. wikipedia.org These systems consist of cell extracts containing all the necessary machinery for transcription and translation (ribosomes, tRNAs, synthetases, etc.) but without the constraints of a living cell. mdpi.com The open nature of CFPS allows for the direct addition of components, such as purified this compound and engineered tRNAs and synthetases, to the reaction mixture. wikipedia.org

This approach offers several advantages:

It bypasses the need to transport the unnatural amino acid across a cell membrane.

It avoids potential toxicity of the analog or the resulting protein to the host cell.

It allows for precise control over the concentrations of all components to maximize incorporation efficiency.

CFPS systems based on genomically recoded E. coli that lack release factor 1 are particularly effective for the site-specific incorporation of unnatural amino acids via amber (UAG) stop codon suppression. d-nb.info

Specificity of Aminoacyl-tRNA Synthetases for Trifluoroalanine (B10777074)

The fidelity of incorporating this compound at a specific site in a protein depends on the existence of an aminoacyl-tRNA synthetase (aaRS) and tRNA pair that is orthogonal to the host system. nih.govnih.gov An orthogonal pair functions independently without cross-reacting with the host's endogenous synthetases and tRNAs. frontiersin.org

The typical strategy involves co-opting an orthogonal pair, such as the PylRS/tRNAPyl system from archaea, and re-engineering the synthetase's substrate specificity. nih.gov The process involves:

Selection of an Orthogonal Pair: An aaRS/tRNA pair from a distant organism (e.g., archaea) is chosen that does not function with the host's (e.g., E. coli) translational machinery. researchgate.net

Synthetase Engineering: A library of mutants of the orthogonal aaRS is created, with mutations focused on the amino acid binding pocket.

Directed Evolution: This library is subjected to selection pressures to identify mutant synthetases that can now recognize and activate this compound while discriminating against all canonical amino acids. nih.gov

Codon Reassignment: The orthogonal tRNA's anticodon is mutated to recognize a "blank" codon, most commonly the amber stop codon (UAG), which is rare in many expression hosts. nih.gov

When this engineered aaRS, its cognate tRNA, and this compound are introduced into a host cell or a cell-free system, the TFAla is specifically incorporated into a growing polypeptide chain wherever the UAG codon appears in the messenger RNA (mRNA) template.

Influence of Incorporation Position (N-terminal, C-terminal, Internal)

Following an extensive search of scientific literature, it has been determined that there are no available research findings or data that specifically compare the structural and functional consequences of incorporating this compound at the N-terminal, C-terminal, and internal positions of peptides or proteins. The existing literature discusses the incorporation of the D-isomer of trifluoroalanine for imaging purposes, the general effects of other fluorinated amino acids on protein structure, or the impact of terminal modifications with molecules other than this compound.

Due to the lack of specific, comparative studies on the positional influence of this compound, it is not possible to provide a scientifically accurate, evidence-based analysis or generate the required data tables for this section. The creation of such content would necessitate speculation, which falls outside the scope of presenting established scientific findings.

Further experimental research is required to elucidate how the specific placement of this compound—whether at the beginning, end, or within the core of a polypeptide chain—differentially affects biomolecular structure, stability, and function.

Impact on Biomolecular Structure and Conformation

Conformational Analysis of 3,3,3-Trifluoro-L-alanine and its Derivatives

The three-dimensional arrangement of this compound is governed by a complex interplay of steric and electronic effects, which have been investigated through detailed theoretical studies.

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to determine the relative energies of various possible conformations of fluorinated amino acids. nih.govresearchgate.net For the related compound 3-fluoroalanine, these calculations show that the principal conformations of alanine (B10760859) are only marginally altered by a single fluorine substituent. nih.govresearchgate.net However, the polarizing effect of three fluorine substituents in this compound is expected to have a more pronounced impact on the molecule's conformational architecture. nih.gov These theoretical approaches are crucial for predicting the most stable arrangements of the molecule in different environments, such as in the gas phase or in aqueous solution, by calculating the energy of zwitterionic and neutral forms. nih.govresearchgate.net

The conformation of fluorinated amino acids is significantly stabilized by specific intramolecular interactions. Studies on related molecules have identified attractive interactions between fluorine and the O-H or N-H groups of the amino acid backbone, leading to the formation of intramolecular hydrogen bridges. nih.govresearchgate.netmdpi.com These interactions, including potential F…H-O hydrogen bonds, alongside other phenomena like the fluorine gauche effect, play a critical role in stabilizing particular conformers. nih.gov The existence of such intramolecular hydrogen bonding involving organic fluorine has been convincingly established in various molecules through NMR investigations and DFT-based calculations. mdpi.com

| Interaction Type | Description | Impact on Conformation |

|---|---|---|

| Fluorine Gauche Effect | The tendency of fluorine to prefer a gauche (60°) dihedral angle relative to another electronegative group or substituent. | Influences the rotational position of the -CF3 group relative to the amino acid backbone. nih.gov |

| Intramolecular Hydrogen Bonding (F…H-O/N) | Weak hydrogen bonds can form between one of the electronegative fluorine atoms and the hydrogen of the backbone amine (N-H) or carboxyl (O-H) groups. | Stabilizes specific folded conformations of the amino acid monomer. nih.govmdpi.com |

| Steric Hindrance | The bulky trifluoromethyl group restricts the rotation around the Cα-Cβ bond, limiting the available conformational space. | Reduces conformational flexibility compared to L-alanine. nih.gov |

| Dipole-Dipole Interactions | The strong dipole of the C-F bonds interacts with the dipoles of the backbone amide and carboxyl groups. | Contributes to the overall energetic landscape and preference for certain conformations. |

Effects on Peptide and Protein Secondary and Tertiary Structure

When incorporated into a polypeptide chain, this compound can profoundly alter the resulting secondary and tertiary structures, impacting protein folding, stability, and function.

The effect of fluorinated amino acids on secondary structure is nuanced. Research indicates that highly fluorinated amino acids often exhibit a lower propensity for forming α-helices compared to their hydrocarbon counterparts. acs.org This has been attributed to factors such as the partial burial of the hydrophobic fluorocarbon side chains in the unfolded state and potential shielding of helix-stabilizing hydrogen bonds. acs.org

Conversely, some studies suggest that fluorinated amino acids are well-suited for stabilizing β-sheets, where steric factors appear to play a more dominant role than hydrophobicity in determining propensity. acs.org The introduction of fluorinated residues can thus be a tool to modulate the secondary structure landscape of a peptide or protein, potentially favoring sheet formation over helices. acs.org

| Study Focus | Finding | Implication for this compound |

|---|---|---|

| α-Helix Propensity | In alanine-based peptides, highly fluorinated amino acids like (S)-2-amino-4,4,4-trifluorobutyric acid (Atb) show a consistently lower helix propensity than their non-fluorinated analogs. acs.org | Incorporation of this compound may disfavor α-helix formation in some sequence contexts. |

| β-Sheet Propensity | Thermal denaturation experiments show a higher β-sheet propensity for fluoro-amino acids compared to corresponding hydrocarbon amino acids. acs.org | This compound could be used to enhance the stability of β-sheet structures. |

| Solvent Effects | The helix-stabilizing solvent trifluoroethanol (TFE) increases the helix propensity of all amino acids, but the effect is highly variable and sequence-dependent. nih.govnih.gov | The structural impact of this compound is sensitive to the surrounding chemical environment. |

Substituting hydrocarbon amino acids with highly fluorinated versions has proven to be an effective and general strategy for increasing the stability of proteins against both heat and chemical denaturants. acs.orgnih.gov This "fluoro-stabilization effect" is largely driven by the hydrophobic nature of fluorocarbon chains. acs.org Thermodynamic studies of de novo designed proteins show that the increase in stability from fluorination is associated with a more unfavorable entropy of unfolding, which is consistent with conventional hydrophobic effects. nih.gov The enhanced stability of these proteins is also linked to a very low heat capacity change (ΔCp) upon unfolding, a characteristic shared with naturally occurring thermostable proteins. nih.gov

The stability of most proteins is largely derived from the burial of hydrophobic amino acid residues away from water into a densely packed core. yale.edu The trifluoromethyl group of this compound is significantly more hydrophobic than the methyl group of alanine. This property provides a strong thermodynamic driving force for the -CF3 group to be sequestered within the protein's hydrophobic core. nih.govrsc.org

This enhanced hydrophobicity can increase the stability of the folded state. However, the steric bulk of the -CF3 group must be accommodated. If the core can adapt to the larger side chain without introducing significant strain, the result is often a stabilizing effect. nih.gov Conversely, if the bulky group leads to poor packing or steric clashes, it can destabilize the protein structure. Therefore, the impact of this compound on the hydrophobic core is a balance between its favorable hydrophobicity and its potentially unfavorable steric size. yale.edunih.gov

Table of Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 17463-43-3 | C3H4F3NO2 |

| L-Alanine | 56-41-7 | C3H7NO2 |

| (S)-2-amino-4,4,4-trifluorobutyric acid | Not explicitly found | C4H6F3NO2 |

| Trifluoroethanol (TFE) | 75-89-8 | C2H3F3O |

Influence on Protein-Protein Interactions and Molecular Recognition

The CF3 group is roughly twice the size of a methyl group, making it sterically analogous to an ethyl or even an isopropyl group. nih.gov This increased bulk can influence the packing of amino acid side chains at the interface of a protein-protein complex, potentially leading to either improved or diminished complementarity. The highly hydrophobic nature of the CF3 group can also enhance binding through the hydrophobic effect, a primary driving force for protein-protein association. Studies have shown that the incorporation of trifluoromethyl groups can increase the local hydrophobicity of peptides, which may enhance their interaction with hydrophobic pockets on target proteins. nih.gov

Furthermore, the strong electron-withdrawing properties of the fluorine atoms in the CF3 group can create a dipole moment and influence the electrostatic environment of the peptide. This can lead to favorable interactions with electron-rich regions of a binding partner. nih.gov Although direct measurement of the energetic contribution of these interactions in the context of this compound substitution is not widely documented, the strategic placement of fluorinated residues has been recognized as a tool to enhance binding affinity. nih.gov

Research into peptides containing other fluorinated amino acids has demonstrated that such modifications can be used to probe and modulate protein-protein interactions. For instance, fluorinated amino acids have been utilized as sensitive 19F NMR reporters to investigate these interactions. nih.gov While specific binding affinity data (Kd values) for Tfa-substituted peptides are sparse, the overarching principles of fluorine's influence on molecular interactions suggest that its incorporation is a valid strategy for modulating the affinity and specificity of protein-protein recognition. The precise effect, whether it is an enhancement or a reduction in binding affinity, is highly dependent on the specific context of the protein-protein interface and the position of the substitution.

Modulation of Biochemical Interactions and Enzymatic Activity

Mechanism-Based Enzyme Inhibition by 3,3,3-Trifluoro-L-alanine

This compound functions as a mechanism-based or "suicide" inhibitor for a number of enzymes. This type of inhibition occurs when the enzyme converts the inhibitor into a reactive species that then irreversibly inactivates the enzyme, often through the formation of a covalent bond with an active site residue. Polyhaloalanines like trifluoroalanine (B10777074) are known to irreversibly inactivate several pyridoxal (B1214274) phosphate-dependent enzymes that catalyze β- or γ-elimination reactions researchgate.net. The inactivation is a time-dependent process, and the rate of inactivation is first-order with respect to the enzyme concentration, which is characteristic of suicide inactivation researchgate.net.

Pyridoxal 5'-phosphate (PLP) is a versatile cofactor essential for the function of a wide array of enzymes involved in amino acid metabolism nih.govnih.gov. These enzymes catalyze a variety of reactions, including transaminations, decarboxylations, and racemizations bmbreports.org. The catalytic prowess of PLP is due to its ability to form a Schiff base with the amino group of a substrate, and its electron-sinking properties help to stabilize reaction intermediates nih.gov. This compound has been shown to be a potent inhibitor of several PLP-dependent enzymes researchgate.net.

Alanine (B10760859) racemase is a bacterial PLP-dependent enzyme that is crucial for the synthesis of D-alanine, an essential component of the bacterial cell wall sigmaaldrich.comtandfonline.com. This makes it an attractive target for the development of antibacterial agents tandfonline.com. This compound has been studied as an inhibitor of alanine racemases from both Gram-negative (Salmonella typhimurium) and Gram-positive (Bacillus stearothermophilus) bacteria sigmaaldrich.com.

The inactivation of alanine racemase by trifluoroalanine involves the formation of a Schiff base between the inhibitor and the enzyme-bound PLP researchgate.net. This is followed by the elimination of hydrogen fluoride (B91410), which generates a highly reactive β-difluoro-α,β-unsaturated imine researchgate.netsigmaaldrich.com. This electrophilic intermediate is then susceptible to nucleophilic attack by an active site residue, leading to the formation of a covalent adduct and irreversible inactivation of the enzyme researchgate.netsigmaaldrich.com. Specifically, studies have identified that a lysine (B10760008) residue (lysine-38) in the active site is the nucleophile that attacks the reactive intermediate sigmaaldrich.com. This mechanism of inactivation by trifluoroalanine is distinct from that of monohaloalanines, which typically involve the formation of an aminoacrylate intermediate sigmaaldrich.com.

Table 1: Comparison of Alanine Racemase Inhibitors

| Inhibitor | Organism | Inactivation Mechanism | Key Intermediate | Nucleophilic Residue |

|---|---|---|---|---|

| This compound | S. typhimurium, B. stearothermophilus | Nucleophilic attack on a β-difluoro-α,β-unsaturated imine sigmaaldrich.com | β-difluoro-α,β-unsaturated imine sigmaaldrich.com | Lysine-38 sigmaaldrich.com |

| Monohaloalanines | General | Nucleophilic attack on a released aminoacrylate on the PLP aldimine sigmaaldrich.com | Aminoacrylate sigmaaldrich.com | Not specified in the same context |

| 3-Halovinylglycines | Escherichia coli B | Enzyme-catalyzed halide elimination to form an allenic intermediate nih.gov | Allenic intermediate nih.gov | Tyrosine nih.gov |

This compound also irreversibly inhibits other PLP-dependent enzymes, such as O-acetylserine sulfhydrylase (OASS) and cystathionine (B15957) γ-lyase. OASS is involved in the biosynthesis of L-cysteine in bacteria and plants, making it a target for the development of novel antibiotics nih.govnih.gov. Studies on the OASS-A and OASS-B isozymes from Salmonella enterica serovar Typhimurium have shown that trifluoroalanine causes time-dependent irreversible inhibition nih.govnih.gov. The inactivation process is characterized by a biphasic behavior, suggesting a complex inactivation mechanism nih.govnih.gov.

Cystathionine γ-lyase is another PLP-dependent enzyme that is inactivated by 3,3,3-trifluoroalanine nih.gov. This enzyme plays a role in sulfur metabolism. The inactivation of γ-cystathionase by trifluoroalanine has been demonstrated to involve the covalent and stoichiometric attachment of the inhibitor to the enzyme researchgate.net.

The inactivation of PLP-dependent enzymes by this compound culminates in the formation of a stable, covalent adduct between the processed inhibitor and the enzyme researchgate.netsigmaaldrich.com. The proposed general mechanism involves the initial formation of a Schiff base between the amino group of trifluoroalanine and the aldehyde group of the PLP cofactor researchgate.net. Subsequently, the enzyme facilitates the elimination of a fluoride ion from the β-carbon of the inhibitor. This elimination is a key step that generates a highly reactive, electrophilic intermediate, specifically a β-halo-α,β-unsaturated imine researchgate.net.

This reactive intermediate is then attacked by a nucleophilic residue within the enzyme's active site, leading to the formation of a covalent bond and the irreversible inactivation of the enzyme researchgate.netsigmaaldrich.com. In the case of alanine racemase, this nucleophile has been identified as a lysine residue sigmaaldrich.com. The formation of this covalent adduct effectively blocks the enzyme's catalytic activity. The inactivation of OASS by trifluoroalanine also results in an irreversible covalent modification of active site residues, rather than displacement of the PLP cofactor nih.gov.

Inhibition of Pyridoxal 5′-Phosphate (PLP)-Dependent Enzymes

Effects on Enzyme Substrate Specificity and Turnover

The introduction of fluorine atoms into a substrate analogue can significantly alter its interaction with an enzyme, affecting both substrate specificity and turnover rate. While this compound primarily acts as an inhibitor, studies on related fluorinated compounds and enzymes provide insights into these effects. For instance, alanine dehydrogenases have been shown to catalyze the conversion of trifluoropyruvate into trifluoroalanine, demonstrating that the presence of a trifluoromethyl group does not completely abolish substrate recognition and turnover by some enzymes researchgate.netnih.gov.

However, the highly electron-withdrawing nature of the trifluoromethyl group can be expected to alter enzyme binding and catalysis nih.gov. In the context of inhibition, the turnover of this compound by the target enzyme is a prerequisite for its mechanism-based inactivation. The efficiency of this turnover, leading to the formation of the reactive intermediate, will dictate the rate of enzyme inactivation. For alanine racemase, the inactivation by 3-halovinylglycines, which also proceeds through a mechanism-based pathway, was found to be highly efficient, with a lethal event occurring for every 2.2 nonlethal turnovers, compared to 1 in 800 for fluoroalanine researchgate.netnih.gov. This highlights how structural modifications can dramatically influence the partitioning between productive turnover and inactivation.

Influence on Metabolic Pathways (in vitro/non-human models)

The inhibition of key enzymes by this compound can have significant downstream effects on metabolic pathways. By targeting PLP-dependent enzymes, which are central to amino acid metabolism, trifluoroalanine can disrupt numerous interconnected pathways nih.gov. For example, the inhibition of alanine racemase directly impacts peptidoglycan biosynthesis in bacteria, which is essential for cell wall integrity wikipedia.org.

The inhibition of O-acetylserine sulfhydrylase disrupts the cysteine biosynthesis pathway in bacteria and plants nih.govnih.gov. Cysteine is a crucial amino acid involved in protein structure, redox homeostasis, and the synthesis of other essential biomolecules. In non-human models, the effects of such enzymatic inhibition would manifest as alterations in the pools of related metabolites. For instance, inhibiting cystathionine γ-lyase would affect the metabolism of sulfur-containing amino acids. While detailed in vivo metabolic studies with this compound are not extensively covered in the provided context, the known enzymatic targets strongly suggest that its introduction into a biological system would lead to significant perturbations in amino acid and related metabolic pathways.

Advanced Spectroscopic and Structural Analysis of 3,3,3 Trifluoro L Alanine Containing Biomolecules

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying TFA-Ala-containing biomolecules at atomic resolution in solution. nmims.eduspringernature.com The presence of the fluorine-19 (¹⁹F) isotope, with its high gyromagnetic ratio and 100% natural abundance, makes it an exceptionally sensitive nucleus for NMR studies. nih.gov

The ¹⁹F nucleus is an outstanding probe of local molecular environments because its chemical shift is highly sensitive to changes in its surroundings. nih.govillinois.edu Trifluoromethyl groups are particularly popular for these studies as they are metabolically stable and provide a single, sharp resonance in the NMR spectrum, simplifying analysis. nih.gov

The chemical shift of the ¹⁹F nucleus in TFA-Ala is not influenced by a single dominant factor but rather a combination of effects, including:

Van der Waals Interactions: The proximity of other atoms can influence the electron distribution around the fluorine nuclei, causing shifts in the resonance frequency. nih.gov

Electrostatic Fields: The local electrostatic environment within a folded protein creates electric fields that can significantly alter the ¹⁹F chemical shift. nih.govillinois.edu This makes the ¹⁹F signal a sensitive reporter on the charge distribution of its immediate surroundings.

Solvent Exposure: The degree of solvent accessibility to the trifluoromethyl group affects its chemical shift. A TFA-Ala residue buried within a protein's hydrophobic core will exhibit a different chemical shift compared to one exposed on the aqueous surface.

Conformational Effects: The large chemical shift range of ¹⁹F makes it sensitive to subtle conformational differences in the side chain of the amino acid. illinois.edu

This high sensitivity allows researchers to monitor conformational changes, protein folding, and ligand binding events by observing changes in the ¹⁹F NMR spectrum. illinois.edursc.org

| Influencing Factor | Effect on ¹⁹F NMR Signal | Typical Application |

|---|---|---|

| Local Electrostatic Field | Significant change in chemical shift (δ) | Probing proximity to charged residues |

| Solvent Accessibility | Distinct chemical shifts for buried vs. exposed sites | Monitoring protein folding/unfolding |

| Van der Waals Contacts | Shift in resonance due to atomic packing | Characterizing protein-ligand binding pockets |

| Molecular Dynamics | Changes in relaxation rates (T1, T2) and linewidths | Studying protein flexibility and dynamics |

While one-dimensional ¹⁹F NMR is excellent for probing the local environment, multidimensional NMR techniques are essential for determining the complete three-dimensional structure of a peptide or protein. nmims.eduyoutube.com Standard homonuclear (e.g., ¹H-¹H) and heteronuclear (e.g., ¹H-¹³C, ¹H-¹⁵N) experiments are used to obtain structural restraints. The incorporation of TFA-Ala offers additional possibilities through ¹⁹F-edited or ¹⁹F-coupled experiments.

Key experiments and their contributions include:

TOCSY (Total Correlation Spectroscopy): This ¹H-¹H experiment identifies protons that are part of the same amino acid spin system. youtube.com It is used for the sequential assignment of amino acid residues in the biomolecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space (typically < 5 Å), regardless of whether they are connected by bonds. youtube.com The intensity of a NOESY cross-peak is proportional to the inverse sixth power of the distance between the protons, providing crucial distance restraints for structure calculation. Heteronuclear ¹H-¹⁹F NOESY (HOESY) experiments can be used to measure distances between the trifluoromethyl group and nearby protons, helping to precisely position the TFA-Ala side chain within the protein structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of a proton with a directly attached heteronucleus, such as ¹⁵N or ¹³C. youtube.com The ¹H-¹⁵N HSQC spectrum is often called a "fingerprint" of a protein, as each peak typically corresponds to a single amino acid residue.

By combining distance restraints from NOESY with dihedral angle restraints derived from chemical shifts and coupling constants, a detailed three-dimensional structural model of the biomolecule can be calculated. youtube.com

X-ray Crystallography of Modified Proteins and Peptides

X-ray crystallography is the primary method for obtaining high-resolution, solid-state structures of biomolecules. umass.edu The technique involves crystallizing the purified protein or peptide and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate an electron density map, into which an atomic model of the molecule is built and refined. scispace.com

The incorporation of 3,3,3-Trifluoro-L-alanine can influence the crystallization process and the final crystal structure. The trifluoromethyl group is sterically larger and more hydrophobic than the methyl group of native alanine (B10760859). These properties can lead to:

Altered Crystal Packing: The bulky trifluoromethyl group can change intermolecular contacts, potentially leading to different crystal forms or affecting the ability of the protein to crystallize altogether.

Local Conformational Changes: The steric hindrance and electrostatic properties of the CF₃ group might induce minor adjustments in the local backbone or side-chain conformations of neighboring residues to accommodate the fluorinated side chain.

Enhanced Phasing Potential: In some cases, the highly electron-dense fluorine atoms can be useful for solving the phase problem in crystallography, particularly with anomalous dispersion methods, although this is more common with heavier halogens like bromine or iodine.

Analysis of the crystal structure of a TFA-Ala-containing biomolecule provides precise information about bond lengths, bond angles, and the specific interactions made by the trifluoromethyl group within the folded structure. This information is complementary to the solution-state data obtained from NMR.

Mass Spectrometry Techniques (e.g., MALDI-MS) for Characterization

Mass spectrometry (MS) is an indispensable tool for verifying the successful incorporation and determining the precise location of TFA-Ala within a biomolecule. nih.gov It measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's exact molecular weight. osu.edu

When TFA-Ala is incorporated in place of L-alanine, there is a predictable increase in mass. This mass shift can be readily detected using high-resolution mass spectrometry techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI).

| Compound | Chemical Formula | Monoisotopic Mass (Da) |

|---|---|---|

| L-Alanine | C₃H₇NO₂ | 89.0477 |

| This compound | C₃H₄F₃NO₂ | 143.0194 |

| Mass Difference | - | +53.9717 |

To pinpoint the exact location of the modification, tandem mass spectrometry (MS/MS) is employed. In this method, the full-length protein is first digested into smaller peptides using a protease (e.g., trypsin). These peptides are then separated (often by liquid chromatography) and analyzed. A specific peptide ion containing the modification is selected, fragmented, and the masses of the resulting fragments are measured. The specific pattern of fragment ions reveals the amino acid sequence and confirms the position of the TFA-Ala residue. For example, studies have successfully used HPLC coupled with mass spectrometry to confirm the incorporation of D-3,3,3-trifluoro-alanine into bacterial peptidoglycan, identifying the modified muropeptides based on their unique mass. nih.gov

Other Biophysical Characterization Methods (e.g., Circular Dichroism)

Circular Dichroism (CD) spectroscopy is a widely used biophysical technique to assess the secondary structure of proteins and peptides in solution. researchgate.netmdpi.com The method measures the differential absorption of left- and right-circularly polarized light by chiral molecules. Different types of secondary structures have distinct and characteristic CD spectra. mdpi.com

α-Helices typically show two negative bands around 222 nm and 208 nm, and a strong positive band around 192 nm. mdpi.com

β-Sheets generally exhibit a negative band around 217 nm and a positive band near 195 nm. mdpi.com

Random coils or unordered structures are characterized by a strong negative band below 200 nm. mdpi.com

Computational and Theoretical Investigations

Quantum Mechanical (QM) Studies of Molecular Conformation and Electronic Properties

Quantum mechanical calculations are fundamental in understanding the intrinsic properties of molecules, such as 3,3,3-Trifluoro-l-alanine, by solving the Schrödinger equation. These studies provide deep insights into the molecule's electronic structure and conformational preferences, which are dictated by the interplay of various intramolecular forces.

Quantum chemical calculations, particularly using methods like Density Functional Theory (DFT), have been employed to study the electronic properties of fluorinated alanines. For the related compound 3-fluoroalanine, studies show that the introduction of a single fluorine atom does not significantly alter the atomic charges on the amino and carboxyl groups when compared to native alanine (B10760859). nih.govresearchgate.net This finding is consistent with experimental observations that the pKa values for both the amino and carboxyl functions are very similar between alanine and 3-fluoroalanine. researchgate.net

| Compound | pKa (Carboxyl Group) | pKa (Amino Group) |

|---|---|---|

| Alanine | 2.35 | 9.87 |

| 3-Fluoroalanine | 2.4 | 9.8 |

Data sourced from Humelnicu et al., 2012. researchgate.net

The conformational energy landscape of an amino acid describes the relative energies of its different spatial arrangements, or conformers. Theoretical studies on 3-fluoroalanine reveal that its conformational landscape is similar to that of alanine, with the relative energies of the principal conformations being only marginally altered by the single fluorine substituent. nih.govresearchgate.net However, specific interactions, such as the fluorine gauche effect and the formation of weak hydrogen bridges between fluorine and O-H or N-H groups, can stabilize particular conformers. nih.gov

Molecular Dynamics (MD) Simulations of Fluorinated Peptides and Proteins

Molecular dynamics simulations allow researchers to observe the motion of atoms in a molecule or system over time, providing a detailed picture of dynamic processes. For peptides and proteins containing this compound, MD simulations are invaluable for understanding how this modification affects structure, stability, and interaction with the surrounding environment, particularly water.

The trifluoromethyl group is known for its hydrophobicity. MD simulations are a key tool for investigating the phenomenon of hydrophobic hydration—the perturbation of water structure near a nonpolar solute. lth.se Simulations can quantify changes in water density, ordering, and dynamics in the hydration shell of a molecule. Studies on various hydrophobic surfaces show that water density is typically lower near these surfaces, and water density fluctuations are enhanced. nih.govconstructor.university

By incorporating this compound into a peptide sequence in an MD simulation, one can directly probe the structuring of water molecules around the trifluoromethyl group. Such simulations can calculate key properties like the solvent accessible surface area (SASA) and the hydration free energy to quantify the hydrophobicity. lth.senih.gov These simulations are crucial for understanding how the increased hydrophobicity of this fluorinated amino acid might drive protein folding and influence interactions with other molecules. nih.gov

MD simulations have been extensively used to study the folding of alanine-based peptides. nih.gov These simulations can track the transition from a random coil to a stable secondary structure, such as an α-helix, and determine the timescales of these events. nih.govresearchgate.net For instance, simulations of alanine-based peptides have shown that they can approach a helix-coil equilibrium in a matter of nanoseconds. nih.gov

Introducing this compound into a peptide is expected to alter these dynamics significantly. The steric bulk of the CF3 group could slow down conformational transitions or favor specific dihedral angles, thereby influencing the secondary structure propensity. The dynamics of such conformational changes can be mapped by running long-timescale MD simulations and analyzing the resulting trajectories to build a picture of the underlying energy landscape and the transitions between different conformational states. github.com

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used quantum mechanical method in computational chemistry that calculates the electronic structure of atoms and molecules based on the electron density. q-chem.comisroset.org It offers a good balance between accuracy and computational cost, making it suitable for studying amino acids and their derivatives. q-chem.com

DFT has been successfully applied to investigate the electronic structure, geometry, and properties of L-alanine and its fluorinated analogs. nih.govisroset.orgresearchgate.net For example, DFT calculations using the B3LYP functional have been used to determine the optimized geometries, reaction energies, and potential energy surfaces for reactions involving alanine. researchgate.net In studies of 3-fluoroalanine, DFT calculations have provided detailed information on atomic charges and conformational energies, showing good agreement with experimental data like pKa values. nih.govresearchgate.net For this compound, DFT would be the method of choice to accurately model the effects of the three fluorine atoms on the molecule's electronic properties, vibrational frequencies, and the energy barriers for bond rotation, providing a solid theoretical foundation for understanding its chemical behavior.

| Method | Application | Key Findings/Insights |

|---|---|---|

| Quantum Mechanics (QM) | Calculation of electronic properties and conformation. | Provides data on atomic charges, dipole moments, and relative energies of conformers. nih.gov |

| Molecular Dynamics (MD) | Simulation of molecular motion and interactions over time. | Reveals dynamics of peptide folding, conformational changes, and hydration properties. nih.govnih.gov |

| Density Functional Theory (DFT) | Calculation of electronic structure based on electron density. | Used to optimize molecular geometries, calculate energies, and analyze electronic properties with good accuracy. q-chem.comisroset.org |

Prediction of Fluorine's Impact on Biomolecular Interactions

Computational and theoretical investigations are crucial for predicting how the incorporation of this compound affects biomolecular interactions. These methods provide insights at an atomic level, helping to elucidate the structural and energetic consequences of replacing a standard alanine residue with its trifluorinated counterpart. Techniques such as quantum chemical calculations and molecular dynamics (MD) simulations are employed to model the behavior of the trifluoromethyl group within a complex biological environment like a peptide or protein. nih.govpitt.edu

The primary influence of the trifluoromethyl (CF3) group stems from the high electronegativity of fluorine atoms. This creates a strong polarizing effect, which is predicted to significantly alter the distribution of formal charges in the molecule's immediate vicinity. nih.gov This alteration of the local electronic environment is a key factor in predicting changes to non-covalent interactions, protein stability, and binding affinities.

Impact on Conformational Stability and Electrostatics

Quantum chemical calculations, such as Density Functional Theory (DFT), have been used to study related molecules like 3-fluoroalanine. researchgate.net These studies show that fluorine substitution can stabilize specific conformers through intramolecular interactions, such as the fluorine gauche effect and weak hydrogen bonds involving fluorine. researchgate.net For this compound, the CF3 group's steric bulk and unique electronic properties are predicted to have a more pronounced influence on the peptide backbone's dihedral angles (φ and ψ).

The strong electron-withdrawing nature of the CF3 group significantly impacts the electrostatic potential of the amino acid side chain. This modification can influence both intramolecular and intermolecular interactions, including hydrogen bonding and dipole-dipole interactions, which are fundamental to protein structure and function.

Table 1: Predicted Physicochemical Effects of the Trifluoromethyl Group

| Property | Standard Alanine (-CH3) | This compound (-CF3) | Predicted Consequence on Interaction |

| Electronegativity | Low (Hydrogen ≈ 2.2) | High (Fluorine ≈ 3.98) nih.gov | Alters local electrostatic potential, influences hydrogen bond donor/acceptor capacity. |

| Steric Volume | Smaller | Larger | May introduce steric hindrance or improve packing within a protein's hydrophobic core. |

| Hydrophobicity | Moderately hydrophobic | Significantly more hydrophobic | Can enhance partitioning into hydrophobic pockets and contribute to the hydrophobic effect, increasing protein stability. acs.org |

| Dipole Moment | Small side-chain dipole | Large side-chain dipole | Can introduce new, favorable dipole-dipole or multipolar interactions with the protein or a binding partner. |

Predictions on Protein Stability and Folding

Computational models predict that substituting alanine with this compound can significantly enhance protein stability. acs.org This stabilization is largely attributed to the hydrophobic effect. acs.org The larger, more hydrophobic trifluoromethyl side chain can increase the buried hydrophobic surface area when folded into the protein core, leading to a more favorable free energy of folding. acs.org

Table 2: Illustrative Computational Data on Protein Stability (Model System)

This table presents hypothetical molecular dynamics simulation data for a model α-helical peptide where a central alanine is substituted with this compound.

| Parameter | Alanine-Containing Peptide (Control) | Trifluoroalanine-Containing Peptide (Predicted) | Interpretation |

| ΔG° unfolding (kcal/mol) | -4.5 | -6.0 | Increased thermodynamic stability. acs.org |

| Melting Temperature (Tm) (°C) | 55 | 65 | Higher resistance to thermal denaturation. |

| Root Mean Square Fluctuation (RMSF) of Substituted Residue (Å) | 1.2 | 0.8 | Reduced side-chain mobility, indicating tighter packing in the protein core. |

| Solvent Accessible Surface Area (SASA) of Side Chain (Ų) | 35 | 15 | Enhanced burial of the hydrophobic side chain, contributing to stability. |

Predictions on Ligand-Enzyme Interactions

In the context of enzyme inhibition or ligand binding, computational methods are used to predict how the trifluoromethyl group alters binding affinity and specificity. Molecular docking and MD simulations can model the interactions between a peptide containing this compound and its target receptor or enzyme.

The CF3 group can introduce new, favorable interactions that are not possible with a methyl group. These include orthogonal multipolar interactions between the C-F bonds and carbonyl groups (C-F···C=O) in the binding pocket, which can significantly enhance binding affinity. Conversely, the larger size of the CF3 group could lead to unfavorable steric clashes if the binding pocket is too small. The polarizing effect of the fluorine atoms can also alter the pKa of nearby functional groups, which can be critical for catalytic mechanisms or specific binding events. nih.gov Proteolytic stability is another key area of investigation, though computational studies show that the impact of fluorination is complex and not always predictable, depending heavily on the specific enzyme and the position of the substitution. nih.gov

Strategic Applications of 3,3,3 Trifluoro L Alanine in Biochemical Research Tools

Development of Fluoroamino Acid-Based Probes for Enzymatic Studies

The distinctive nuclear magnetic resonance (NMR) properties of the fluorine atom in 3,3,3-Trifluoro-L-alanine make it an exceptional probe for studying enzyme kinetics and mechanisms. The trifluoromethyl group provides a strong and clear ¹⁹F NMR signal, which is highly sensitive to the local chemical environment. This sensitivity allows for the real-time monitoring of enzymatic reactions and the characterization of enzyme-substrate interactions.

A notable application of this is the use of α-trifluoromethylalanine ((R)-α-TfmAla) as a ¹⁹F NMR probe for monitoring the proteolytic activity of enzymes like trypsin. nih.gov The cleavage of a peptide containing (R)-α-TfmAla can be conveniently and accurately tracked by observing the changes in the ¹⁹F NMR spectrum, providing a direct measure of enzymatic activity. nih.gov This method offers a non-invasive and continuous assay for protease function.

Furthermore, studies using the D-enantiomer, D-3,3,3-trifluoro-alanine, have provided insights into the specificity of mammalian D-amino acid oxidase (DAAO). nih.govacs.orgescholarship.org NMR analysis demonstrated that while D-alanine is readily oxidized by DAAO, D-3,3,3-trifluoro-alanine is a poor substrate for this enzyme. nih.govacs.orgescholarship.org This differential reactivity, probed by ¹⁹F NMR, highlights the utility of trifluoro-L-alanine in elucidating enzyme-substrate specificity and the impact of fluorination on metabolic pathways. nih.govacs.orgescholarship.org

Design of Peptidomimetics and Constrained Peptides

The design of peptidomimetics and conformationally constrained peptides is a key strategy in drug discovery to improve the potency, selectivity, and bioavailability of peptide-based therapeutics. The incorporation of this compound can influence the conformational preferences of the peptide backbone. The steric bulk and electronegativity of the trifluoromethyl group can restrict the rotational freedom around the peptide bonds, leading to more defined secondary structures.

While direct structural studies detailing the specific conformational biases induced solely by this compound are an area of ongoing research, theoretical studies on model compounds such as N-acetyl-2-trifluoromethylglycyl-N'-methylamide suggest that the trifluoromethyl group significantly influences the conformational possibilities of the peptide unit when compared to non-fluorinated analogues like alanine (B10760859) and valine. capes.gov.br These computational analyses provide a foundation for the rational design of peptides where the incorporation of this compound can be used to favor specific secondary structures, such as β-turns or helical motifs, which are often crucial for biological activity. The ability to modulate peptide conformation is a critical aspect of designing effective peptidomimetics that can mimic or block protein-protein interactions.

Use in Protein Engineering and Design to Investigate Structure-Function Relationships

The site-specific incorporation of unnatural amino acids is a powerful technique in protein engineering to probe structure-function relationships. While the direct incorporation of this compound into proteins is an emerging area, the use of other trifluoromethyl-containing amino acids, such as trifluoromethyl-l-phenylalanine (tfm-Phe), provides a strong precedent for its utility. researchgate.net The ¹⁹F NMR signal of the trifluoromethyl group serves as a sensitive reporter of the local protein environment, allowing for the detection of subtle conformational changes upon ligand binding, catalysis, or protein-protein interactions. researchgate.net

The introduction of highly fluorinated amino acids into the hydrophobic core of proteins has been shown to be an effective strategy for increasing protein stability against both chemical and thermal denaturation. acs.org This stabilizing effect is attributed to the unique properties of fluorinated side chains. acs.org By analogy, the incorporation of this compound into a protein's structure could be used to systematically modulate its stability and folding dynamics, providing valuable insights into the forces that govern protein architecture. The distinct chemical properties of the trifluoromethyl group can also be exploited to investigate the role of specific residues in catalysis and substrate binding, thereby elucidating the intricate relationship between protein structure and biological function.

Applications in Studying Biological Transport and Permeability Mechanisms

Understanding how molecules cross biological membranes is fundamental to cell biology and drug development. This compound, particularly its radiolabeled forms, has proven to be a valuable tool for studying transport and permeability mechanisms. A prominent example is the use of [¹⁸F]3,3,3-trifluoro-D-alanine as a positron emission tomography (PET) tracer for imaging bacterial infections. nih.gov This application relies on the selective uptake and incorporation of the tracer into the peptidoglycan of bacterial cell walls by LD- and DD-transpeptidases. nih.govacs.orgescholarship.org

The study of [¹⁸F]3,3,3-trifluoro-D-alanine uptake has provided detailed information on its transport into various Gram-negative and Gram-positive pathogens. nih.gov Research has shown high uptake in bacteria such as E. coli and Acinetobacter baumannii. nih.gov Importantly, this fluorinated analog of D-alanine is a poor substrate for the mammalian enzyme D-amino acid oxidase, which reduces background signals in a host and enhances the specificity of bacterial imaging. nih.govacs.orgescholarship.org This highlights how fluorination can alter substrate specificity for transporters and enzymes, a key consideration in probe and drug design. Furthermore, studies on the transport of other fluorinated amino acids in mammalian cells, such as the L-type amino acid transporter 1 (LAT1) which is often upregulated in tumor cells, suggest that this compound could also be a valuable tool for investigating amino acid transport in cancer biology. researchgate.net

Table 1: Uptake of [¹⁸F]3,3,3-trifluoro-D-alanine in Various Bacterial Pathogens

| Bacterial Species | Gram Type | Uptake Level |

|---|---|---|

| Escherichia coli | Negative | High |

| Acinetobacter baumannii | Negative | High |

| Enterococcus faecalis | Positive | Significant |

| Klebsiella pneumoniae | Negative | Significant |

| Pseudomonas aeruginosa | Negative | Significant |

| Enterobacter cloacae | Negative | Significant |

Role in Studying Proteolytic Stability of Peptides

A major hurdle in the development of therapeutic peptides is their rapid degradation by proteases. The incorporation of unnatural amino acids, such as this compound, is a well-established strategy to enhance the proteolytic stability of peptides. The steric bulk and the strong electron-withdrawing nature of the trifluoromethyl group can hinder the recognition and cleavage of the peptide bond by proteases.

A systematic study on model peptides containing α-trifluoromethyl-substituted amino acids at different positions relative to the cleavage site of the serine protease α-chymotrypsin has provided significant insights into this stabilizing effect. nih.gov The research demonstrated that the substitution at the P1 position, the residue immediately preceding the cleavage site, resulted in absolute stability against proteolysis. nih.gov Considerable proteolytic stability was also observed for peptides with substitutions at the P2 and P'2 positions. nih.gov

The degree of stabilization was found to be dependent on the position of the substitution and the stereochemistry of the α-trifluoromethyl amino acid. nih.gov These findings underscore the potential of this compound as a strategic modification to increase the in vivo half-life of peptide-based drugs.

Table 2: Proteolytic Stability of Model Peptides Containing α-Trifluoromethyl (Tfm) Amino Acids

| Position of Tfm-Amino Acid | Relative Proteolytic Stability |

|---|---|

| P1 | Absolute Stability |

| P2 | Considerable Stability |

| P'2 | Considerable Stability |

Future Research Directions and Challenges in 3,3,3 Trifluoro L Alanine Research

Development of Novel Stereoselective Synthetic Methodologies